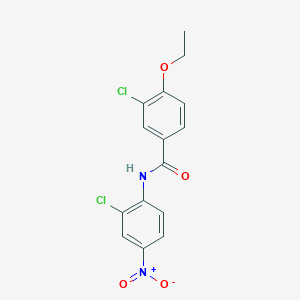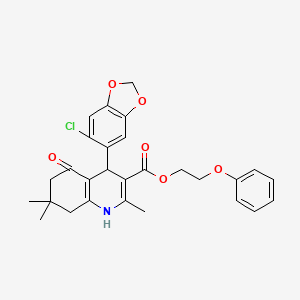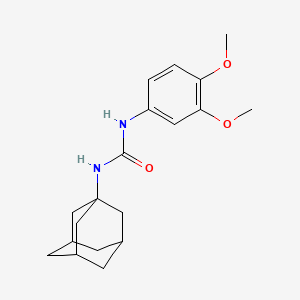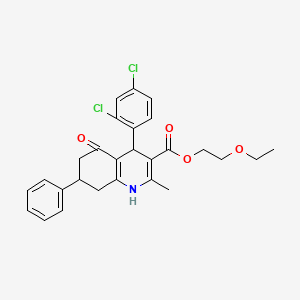
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound A, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In immunology, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to modulate the activity of immune cells by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of oxidative stress and inflammation, and modulation of the immune response. These effects are thought to be mediated through the modulation of various signaling pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. However, one of the limitations of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A, including the investigation of its effects in other disease models, the development of more efficient synthesis methods, and the identification of its molecular targets and binding sites. Additionally, the use of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is synthesized through a multi-step process that involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol, followed by the reaction of the resulting product with 2-fluorobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to modulate the immune response by regulating the activity of immune cells.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO6/c1-27-14-6-8-15(9-7-14)29-21-13-28-20-12-16(10-11-18(20)22(21)25)30-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPPAFHRFMBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)


![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)

![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)
